非布索坦(67m-4)

描述

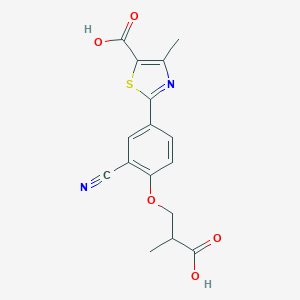

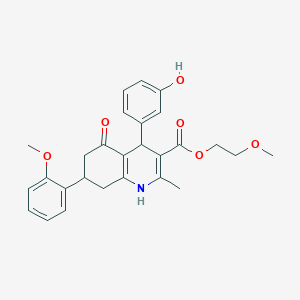

Febuxostat is a potent xanthine oxidase inhibitor primarily used for the treatment of hyperuricemia and gout, which are conditions associated with elevated levels of uric acid in the blood . It has been the subject of extensive research due to its therapeutic importance and complex polymorphism, with over 15 polymorphic forms reported . Febuxostat's ability to form various multi-component crystals and solvates has also been explored to improve its solubility and dissolution properties .

Synthesis Analysis

The synthesis of Febuxostat has been approached through various methods. One process involves starting from 4-hydroxybenzonitrile and includes steps such as alkylation, bromination, thioformylation, cyclization, cyanation, and hydrolysis . An improved synthesis method has been reported, which uses LiCl-promoted thioformylation and a one-pot cyanation and alkylation reaction, leading to a total yield of 64.3% . Another synthesis route also starts from 4-hydroxybenzonitrile and involves sulfuration, cyclization, formylation, cyanation, alkylation, and hydrolysis, with an overall yield of 65.7% .

Molecular Structure Analysis

The molecular structure of Febuxostat has been investigated using various spectroscopic and computational methods. Studies have shown that the molecule can form dimers through intermolecular hydrogen bonding, which has been confirmed by vibrational spectroscopy and computational studies at different levels of theory . The molecular electrostatic potential surface (MEPS) map indicates that certain groups within the molecule are prone to electrophilic or nucleophilic attack . Single-crystal X-ray diffraction has been used to determine the structure of various Febuxostat salts and solvates, revealing the nature of hydrogen bonding and the orientation of the molecule within these solid forms .

Chemical Reactions Analysis

Febuxostat's reactivity has been explored through its ability to form cocrystals and salts with other compounds. For instance, a novel imidazolium salt hydrate of Febuxostat was synthesized, which showed a dramatic increase in solubility in aqueous mediums . The formation of a multi-component crystal with p-toluenesulfonic acid was also reported, which not only improved solubility but also suggested a potential for enhanced drug absorption in the lower stomach . The synthesis of soluble cocrystals with various coformers has been reported, which exhibited higher intrinsic dissolution rates compared to Febuxostat alone .

Physical and Chemical Properties Analysis

The physical and chemical properties of Febuxostat have been characterized through various analytical techniques. The polymorphic forms of Febuxostat have been studied using thermal and powder X-ray diffraction methods, revealing unique melting points and diffraction patterns for each form . The solubility and stability of Febuxostat's multi-component crystals and solvates have been assessed, showing improved solubility and physical stability under accelerated humidity conditions . Additionally, the pharmacokinetics of Febuxostat and its metabolites in human plasma have been studied using liquid chromatography-tandem mass spectrometry, providing insights into the drug's behavior in the body .

科学研究应用

1. 非布索坦作为黄嘌呤氧化酶抑制剂

非布索坦是一种非嘌呤选择性黄嘌呤氧化酶抑制剂,在治疗高尿酸血症和痛风方面显示出潜力。它能快速且持续地降低患者的血清尿酸,使其成为痛风治疗中值得注意的替代方案 (Schumacher,2005).

2. 药物制剂改进

研究重点通过固体分散技术提高非布索坦的溶解度和生物利用度。一项使用聚维酮和泊洛沙姆作为共载体的研究发现,这些方面的显着改善,突出了更好的药物递送系统的潜力 (Tang 等,2018).

3. 对肾功能和心血管安全性的影响

非布索坦的安全概况,特别是对肾功能和心血管健康的安全性,是研究的关键领域。一项比较非布索坦和别嘌醇在痛风患者中的试验发现,长期使用非布索坦并不会显着增加死亡或严重不良事件的风险 (Mackenzie 等,2020).

4. 超越痛风的治疗应用

非布索坦因其更广泛的药理作用而被探索。例如,一项研究证明了其对 5-氟尿嘧啶诱导的大鼠腮腺唾液腺损伤的有效性,表明其在管理药物诱导的腺体损伤方面的潜力 (Abdelzaher 等,2022).

5. 纳米技术探索

使用 Soluplus® 作为稳定剂开发非布索坦纳米晶体突出了药物纳米技术应用的进步。这种方法显示出改善的药物释放和口服生物利用度,为药物递送开辟了新途径 (Sharma 等,2016).

6. 与其他药物的相互作用

研究非布索坦与其他药物(如双氯芬酸)的药代动力学相互作用对于了解其在联合治疗中的安全使用至关重要。一项使用 HPLC-FL 方法的研究揭示了与双氯芬酸共同给药时非布索坦的药代动力学发生了显着改变,强调了监测此类相互作用的重要性 (Han 等,2020).

安全和危害

Febuxostat has a hazard statement: H302 Harmful if swallowed . In February 2019, a black box warning for febuxostat was added, based on the findings of a post-market clinical study (the CARES trial) where there was an increased risk of cardiovascular (CV) fatal outcomes in patients with gout and known cardiovascular disease treated with febuxostat, when compared to those treated with allopurinol .

未来方向

Febuxostat is indicated for the chronic management of hyperuricemia in adult patients with gout who have an inadequate response to a maximally titrated dose of allopurinol, who are intolerant to allopurinol, or for whom treatment with allopurinol is not advisable . It is not recommended for the treatment of asymptomatic hyperuricemia or secondary hyperuricemia .

属性

IUPAC Name |

2-[4-(2-carboxypropoxy)-3-cyanophenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5S/c1-8(15(19)20)7-23-12-4-3-10(5-11(12)6-17)14-18-9(2)13(24-14)16(21)22/h3-5,8H,7H2,1-2H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBACLAPKJRMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C(=O)O)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701148050 | |

| Record name | 2-[4-(2-Carboxypropoxy)-3-cyanophenyl]-4-methyl-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Febuxostat (67m-4) | |

CAS RN |

407582-49-4 | |

| Record name | 2-[4-(2-Carboxypropoxy)-3-cyanophenyl]-4-methyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407582-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Febuxostat (67m-4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0407582494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(2-Carboxypropoxy)-3-cyanophenyl]-4-methyl-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(2-CARBOXYPROPOXY)-3-CYANOPHENYL)-4-METHYL-5-THIAZOLECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRN27Y63ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione](/img/structure/B108603.png)

![(2e)-1-[2-Hydroxy-4-Methoxy-5-(3-Methylbut-2-En-1-Yl)phenyl]-3-(4-Hydroxyphenyl)prop-2-En-1-One](/img/structure/B108642.png)